molecular formula C14H19BO4 B023711 Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 346656-34-6

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B023711
CAS No.: 346656-34-6
M. Wt: 262.11 g/mol
InChI Key: GZHASWCTAWNFFW-UHFFFAOYSA-N
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Description

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C14H19BO4. It is a boronic ester derivative, characterized by the presence of a boron atom within a dioxaborinane ring structure. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of 2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium complex. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.

    Pinacolborane: A borane derivative used in hydroboration reactions.

    Boron trifluoride etherate: A boron compound used as a Lewis acid catalyst.

Uniqueness

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its stability and reactivity in cross-coupling reactions. The dioxaborinane ring structure provides steric protection to the boron atom, enhancing its stability compared to other boronic acids .

Properties

IUPAC Name

ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-4-17-13(16)11-7-5-6-8-12(11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHASWCTAWNFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438293
Record name Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346656-34-6
Record name Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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